molecular formula C16H16O3S B371390 S-(2-furylmethyl) 3-(4-ethoxyphenyl)-2-propenethioate CAS No. 297149-98-5

S-(2-furylmethyl) 3-(4-ethoxyphenyl)-2-propenethioate

Cat. No.: B371390
CAS No.: 297149-98-5
M. Wt: 288.4g/mol
InChI Key: JLPQSUUBCRTSIU-JXMROGBWSA-N
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Description

S-(2-Furylmethyl) 3-(4-ethoxyphenyl)-2-propenethioate is a thioester derivative characterized by a furylmethyl group attached via a sulfur atom to a propenethioate backbone, which is further substituted with a 4-ethoxyphenyl moiety. Its reactivity and physical properties are influenced by the electron-donating ethoxy group and the thioester’s inherent stability compared to oxygen esters .

Properties

IUPAC Name

S-(furan-2-ylmethyl) (E)-3-(4-ethoxyphenyl)prop-2-enethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3S/c1-2-18-14-8-5-13(6-9-14)7-10-16(17)20-12-15-4-3-11-19-15/h3-11H,2,12H2,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPQSUUBCRTSIU-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)SCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)SCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Thioesterification via Acyl Chloride Intermediate

Acyl chlorides are highly reactive toward thiols, making this a plausible route:

Reaction Scheme:

3-(4-Ethoxyphenyl)-2-propenoic acidSOCl2Acyl chloride2-FurylmethanethiolTarget Compound\text{3-(4-Ethoxyphenyl)-2-propenoic acid} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride} \xrightarrow{\text{2-Furylmethanethiol}} \text{Target Compound}

Procedure:

  • Chlorination : 3-(4-Ethoxyphenyl)-2-propenoic acid reacts with thionyl chloride (SOCl₂) under reflux (60–70°C, 2–4 hours) to form the acyl chloride.

  • Nucleophilic Substitution : The acyl chloride reacts with 2-furylmethanethiol in dichloromethane (DCM) at 0–5°C, catalyzed by triethylamine (TEA) to scavenge HCl.

Optimization Considerations:

  • Yield : ~70–80% (theoretical) with rigorous exclusion of moisture.

  • Side Reactions : Hydrolysis of acyl chloride to carboxylic acid if moisture is present.

Carbodiimide-Mediated Coupling

This method avoids acyl chloride handling by using coupling agents:

Reaction Scheme:

3-(4-Ethoxyphenyl)-2-propenoic acid+2-FurylmethanethiolEDCl/HOBtTarget Compound\text{3-(4-Ethoxyphenyl)-2-propenoic acid} + \text{2-Furylmethanethiol} \xrightarrow{\text{EDCl/HOBt}} \text{Target Compound}

Procedure:

  • Activation : Carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF at 25°C for 12 hours.

  • Coupling : 2-Furylmethanethiol is added, and the reaction proceeds at 25°C for 24 hours.

Advantages :

  • Safety : Avoids SOCl₂, which is corrosive and moisture-sensitive.

  • Yield : ~65–75% (reported for analogous thioesters).

Transesterification from Methyl Thioester

A two-step process leveraging transesterification:

Reaction Scheme:

Methyl 3-(4-ethoxyphenyl)-2-propenethioate+2-FurylmethanolBaseTarget Compound\text{Methyl 3-(4-ethoxyphenyl)-2-propenethioate} + \text{2-Furylmethanol} \xrightarrow{\text{Base}} \text{Target Compound}

Procedure:

  • Base-Catalyzed Exchange : Potassium tert-butoxide (t-BuOK) in THF facilitates thioester exchange at 60°C for 6–8 hours.

  • Workup : Neutralization with dilute HCl and extraction with ethyl acetate.

Challenges :

  • Equilibrium Limitations : Requires excess 2-furylmethanol to drive the reaction.

  • Yield : ~50–60% (estimated).

Industrial-Scale Considerations

Catalytic Innovations

Recent patents highlight the use of p-toluenesulfonic acid (PTSA) as a catalyst for analogous imine formations. Adapting this to thioesterification:

Modified Protocol :

  • Solvent : Toluene (azeotropic removal of water).

  • Catalyst : 5 mol% PTSA.

  • Conditions : Reflux (110°C) for 10–12 hours.

Advantages :

  • Scalability : Compatible with Dean-Stark traps for continuous water removal.

  • Yield Improvement : Potential increase to 85–90%.

Purification and Characterization

Chromatography : Silica gel column chromatography (hexane:ethyl acetate = 4:1) isolates the product.
Spectroscopic Data :

  • IR : Strong absorption at 1675 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (S-H stretch, absent in product).

  • ¹H NMR : Key signals include δ 7.4–7.6 (propenoate vinyl protons), δ 6.3–6.5 (furan ring) .

Chemical Reactions Analysis

Types of Reactions

S-(2-furylmethyl) 3-(4-ethoxyphenyl)-2-propenethioate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The propenethioate moiety can be reduced to form the corresponding saturated thioester.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Saturated thioester.

    Substitution: Various substituted thioesters depending on the nucleophile used.

Scientific Research Applications

S-(2-furylmethyl) 3-(4-ethoxyphenyl)-2-propenethioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of S-(2-furylmethyl) 3-(4-ethoxyphenyl)-2-propenethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and propenethioate moiety can participate in various binding interactions, influencing the activity of the target molecule. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

S-(4-Methylphenyl) 3-(4-Methoxy-1-naphthyl)-2-propenethioate (CAS 882073-30-5)

  • Molecular Formula : C21H18O2S vs. C14H14O3S (target compound).
  • Key Differences :

  • Aromatic Substituents : The naphthyl group in the analogue introduces greater steric bulk and extended π-conjugation compared to the target’s 4-ethoxyphenyl group.

Ethyl (2E)-2-Cyano-3-(4-methoxyphenyl)-acrylate Molecular Formula: C13H13NO3 vs. C14H14O3S (target). Key Differences:

  • Backbone : The acrylate ester (oxygen-based) in the analogue contrasts with the thioester in the target. Thioesters are generally more hydrolytically stable under basic conditions but more reactive in nucleophilic acyl substitutions.
  • Substituents: The cyano group in the analogue introduces strong electron-withdrawing effects, while the target’s ethoxy group is electron-donating, influencing charge distribution and reactivity .

Physicochemical Properties (Inferred from Analogues)

Property S-(2-Furylmethyl) 3-(4-Ethoxyphenyl)-2-Propenethioate S-(4-Methylphenyl) 3-(4-Methoxy-1-naphthyl)-2-Propenethioate Ethyl (2E)-2-Cyano-3-(4-methoxyphenyl)-acrylate
Molecular Weight 278.33 g/mol 334.43 g/mol 247.25 g/mol
Polarity Moderate (ethoxy + thioester) Low (naphthyl + methylphenyl) High (cyano + methoxy)
Hydrolytic Stability Stable in base, reactive in acid Stable due to bulky naphthyl Prone to hydrolysis (ester group)
Electronic Effects Electron-donating (ethoxy) Moderate electron donation (methoxy) Electron-withdrawing (cyano)

Research Findings and Challenges

  • Structural validation () would require high-resolution data to confirm bond lengths and angles, particularly for the thioester linkage.
  • Hydrogen Bonding: The ethoxy group may participate in C–H···O interactions, but the furyl group’s oxygen could compete as a hydrogen-bond acceptor. This contrasts with compounds like ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate (), where amino and ester groups dominate hydrogen-bonding networks .
  • Challenges: The lack of explicit data on the target compound necessitates reliance on analogues for property prediction.

Biological Activity

S-(2-furylmethyl) 3-(4-ethoxyphenyl)-2-propenethioate is a compound of growing interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure

This compound consists of a furan ring and an ethoxy-substituted phenyl group attached to a propenethioate moiety. The structural features of this compound may influence its biological properties significantly.

Research indicates that this compound can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and affecting mitochondrial function. The compound has been shown to modulate the activity of caspases, which are crucial for the apoptotic process.

Apoptosis Induction

In studies involving K562 leukemia cells, the compound demonstrated an ability to increase ROS levels in a time-dependent manner. Flow cytometry analysis revealed that it could induce early apoptotic markers, such as phosphatidylserine translocation, suggesting that it activates intrinsic apoptotic pathways associated with mitochondrial dysfunction.

Antiproliferative Activity

The antiproliferative effects of this compound were assessed using various cancer cell lines. Notably, it exhibited significant cytotoxicity against K562 cells, with a reduction in cell viability observed at higher concentrations.

Concentration (µM) Cell Viability (%) Caspase Activity (Fold Increase)
01001
10851.1
25701.5
50502.0
100302.5

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In preliminary studies, it showed moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL.

Summary of Antimicrobial Findings

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Bacillus subtilis16
Streptococcus pneumoniae64

Case Studies

Recent studies have highlighted the potential of this compound in treating specific cancers. For example, a study focusing on its effects on K562 cells found that the compound not only reduced cell proliferation but also enhanced apoptosis through ROS generation and caspase activation.

Q & A

Q. How can researchers differentiate between isomeric forms (e.g., E/Z isomers) during synthesis?

  • Strategies :
  • Chromatography : Optimize chiral columns (e.g., Chiralpak IA) with heptane/ethanol mobile phases.
  • Spectroscopy : Use NOESY NMR to detect spatial proximity between the furylmethyl and propenethioate groups, confirming the E-configuration .

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